(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
Description
(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine at the 5-position and a piperidin-3-yl-amine group at the 2-position, forming a hydrochloride salt. This structure combines a planar aromatic system (pyrimidine) with a flexible piperidine moiety, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
5-chloro-N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQECLTMWTOKGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2,5-Dichloropyrimidine with Piperidine
In a representative procedure, 2,5-dichloropyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions (80–100°C) for 12–24 hours. The chlorine at the 2-position is selectively displaced by the piperidine nucleophile, yielding 5-chloro-2-(piperidin-1-yl)pyrimidine as an intermediate.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield (crude) | 68% |
| Purity (HPLC) | 92% |
Optimization of Substitution Selectivity
To minimize bis-alkylation (where piperidine attacks both chlorines), stoichiometric control is critical. Using 1.2 equivalents of piperidine relative to 2,5-dichloropyrimidine reduces side-product formation to <5%. Microwave-assisted synthesis at 120°C for 30 minutes further enhances selectivity, achieving 78% isolated yield.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Yield | 65% |
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility. This is achieved by treating the amine with hydrochloric acid in a solvent such as ethyl acetate or diethyl ether.
Crystallization Optimization
Slow addition of 4 M HCl in dioxane to a stirred solution of the free base in ethyl acetate at 0°C induces crystallization. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters:
-
Acid Equivalents: 1.1 equivalents HCl
-
Crystallization Solvent: Ethyl acetate
-
Purity Post-Crystallization: >99% (by NMR)
-
Overall Yield (3-step process): 45–60%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance efficiency. A two-stage system couples the nucleophilic substitution and amination steps, reducing reaction times from 24 hours to 2 hours and improving yields to 70%.
Flow Reactor Configuration:
| Stage | Conditions |
|---|---|
| Substitution | 100°C, DMF, 30 min |
| Amination | 110°C, toluene, 1.5 hr |
Purification Techniques
Industrial processes favor distillation over column chromatography for cost-effectiveness. Short-path distillation under reduced pressure (0.1 mmHg) isolates the free base with 95% purity before salt formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms >99% purity, with a retention time of 6.2 minutes.
Comparative Analysis of Methodologies
The table below contrasts key synthetic routes:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Substitution | 45 | 92 | 120 |
| Flow Synthesis | 70 | 95 | 85 |
| Microwave-Assisted | 78 | 97 | 150 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the pyrimidine 5-position undergoes nucleophilic substitution under basic conditions. Piperidine derivatives participate as nucleophiles due to their lone pair on the nitrogen atom.
Key Reactions
-
Amination with Aliphatic Amines :
The chloro group is displaced by amines, forming secondary or tertiary amine derivatives. For example, reaction with piperidine-3-amine derivatives in DMF at 130°C yields bis-piperidine pyrimidines .
Example : -
Alkoxy Substitution :
Alkoxides (e.g., sodium methoxide) replace the chlorine atom, forming ether-linked analogs. Reactions typically proceed in THF or DMF at 60–100°C .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amination | NaH, DMF, 130°C | Bis-piperidine pyrimidine | 45% |
| Alkoxy Substitution | NaOMe, THF, reflux | 5-Methoxy-pyrimidin-2-yl-piperidin-3-yl-amine | 62% |
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling, facilitating aryl/heteroaryl bond formation.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C produces biaryl derivatives .
Example :
Buchwald-Hartwig Amination
Secondary amines couple with the chloro-pyrimidine moiety using Pd₂(dba)₃ and Xantphos, yielding triaminopyrimidines .
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 65% |
Salt Formation
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is lipid-soluble .
Reductive Amination
The primary amine on the piperidine ring reacts with ketones/aldehydes (e.g., acetone) under H₂/Pd-C, forming secondary amines .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The pyrimidine ring remains intact in dilute HCl (1M) at 25°C but degrades in concentrated H₂SO₄.
-
Basic Conditions : NaOH (1M) induces ring-opening at elevated temperatures (>80°C) .
Biological Derivatization
The compound serves as a scaffold for kinase inhibitors. Functionalization at the 5-position with groups like trifluoromethyl enhances metabolic stability and target affinity .
Example Derivative :
Spectroscopic Characterization
Scientific Research Applications
Pharmaceutical Development
The compound has been explored as a potential lead in the development of new pharmaceuticals, particularly in the treatment of neurological disorders. Its structural features allow for interactions with various biological targets, making it a candidate for further investigation in drug design.
Anticancer Activity
Research has indicated that derivatives of (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride exhibit promising anticancer properties. Studies have focused on its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Properties
The compound has shown activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. Its effectiveness against resistant strains highlights its importance in addressing public health challenges related to antibiotic resistance.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that modifications to the piperidine ring of this compound led to enhanced antiproliferative activity against various cancer cell lines. The research highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In a publication from Antimicrobial Agents and Chemotherapy, researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study emphasized the compound's potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features | References |
|---|---|---|---|---|---|
| (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine HCl | 5-Cl, piperidin-3-yl-amine | C₉H₁₂ClN₅·HCl | 278.15 g/mol | Chlorine enhances electron withdrawal; piperidine improves solubility | |
| (5-Bromo-pyrimidin-2-yl)methylamine HCl | 5-Br, methylamine-methyl | C₆H₉BrClN₃ | 238.51 g/mol | Bromine increases lipophilicity; methyl linker reduces rigidity | |
| 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine | 3-Cl, 5-CF₃ (pyridine core) | C₁₁H₇ClF₃N₅ | 313.65 g/mol | Trifluoromethyl group amplifies electron withdrawal; pyridine alters core | |
| 4-Chloro-5-methoxypyridin-3-amine | 4-Cl, 5-OCH₃ | C₆H₇ClN₂O | 158.59 g/mol | Methoxy donates electrons; positional isomers affect binding orientation |
Key Observations :
- The trifluoromethyl group (in ) introduces strong electron withdrawal and steric bulk, which may improve target selectivity but complicate synthesis.
- Core Modifications : Replacing pyrimidine with pyridine (as in ) alters aromatic stacking interactions and hydrogen-bonding capacity, impacting receptor affinity.
Piperidine and Amine Group Modifications
| Compound Name | Amine Structure | Molecular Formula | Molecular Weight | Key Features | References |
|---|---|---|---|---|---|
| (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine HCl | Piperidin-3-yl-amine | C₉H₁₂ClN₅·HCl | 278.15 g/mol | 3-position offers stereochemical diversity; enhances basicity | |
| N-(Piperidin-4-yl)pyrimidin-2-amine | Piperidin-4-yl-amine | C₉H₁₄N₄ | 178.24 g/mol | 4-position alters spatial orientation; reduced solubility in free base form | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine HCl | Ethyl-methylamine | C₈H₁₂BrClN₄ | 279.57 g/mol | Ethyl linker increases flexibility; may reduce target specificity |
Key Observations :
Impact of Additional Functional Groups
Key Observations :
- Reactive Moieties : Acrylate esters (in ) could participate in covalent bonding with targets but may increase off-target interactions.
Biological Activity
(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted at the 5-position with chlorine and a piperidine moiety at the 3-position. Its molecular formula is with a molecular weight of approximately 249.14 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyrimidine derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The presence of the chloro group on the pyrimidine ring is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 22.3 |
A structure–activity relationship (SAR) analysis revealed that modifications to the piperidine moiety could enhance anticancer efficacy while maintaining low cytotoxicity in normal cells.
Case Study 1: GSK-3β Inhibition
A recent study focused on the development of GSK-3β inhibitors derived from pyrimidine scaffolds, including this compound. The compound was evaluated for its ability to inhibit GSK-3β, an important target in cancer therapy. The results indicated an IC50 value of approximately 480 nM, suggesting potent inhibitory activity compared to other derivatives in the series .
Case Study 2: Metabolic Stability Assessment
Another investigation assessed the metabolic stability of this compound using human liver microsomes. It was found that while the compound exhibited good initial activity, it underwent rapid metabolism leading to reduced efficacy over time. Modifications to increase metabolic stability were suggested as a strategy for future drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Utilize nucleophilic substitution or coupling reactions between 5-chloropyrimidine derivatives and piperidin-3-yl-amine precursors. Optimize parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization improves purity .
- Key Considerations : Monitor intermediates using TLC and confirm final product identity via mass spectrometry and elemental analysis.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to verify proton environments and carbon backbone alignment with expected pyrimidine-piperidine hybridization .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between amine groups and pyrimidine nitrogen) to validate solid-state structure .
- FT-IR : Confirm functional groups (e.g., N-H stretches at ~3300 cm) .
Q. How can researchers assess the compound’s stability under varying pH, temperature, and storage conditions?
- Methodology :
- Accelerated Stability Studies : Expose the compound to extreme temperatures (e.g., 40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and quantify impurities .
- pH-Dependent Stability : Dissolve in buffers (pH 1–13) and track hydrolytic decomposition using UV-Vis spectroscopy. Adjust buffer composition (e.g., ammonium acetate at pH 6.5) to mimic physiological conditions .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., enzyme inhibition potency) across studies be resolved?
- Methodology :
- Standardized Assay Protocols : Adopt the Ellman method for cholinesterase inhibition studies with consistent substrate concentrations (e.g., acetylthiocholine iodide) and incubation times .
- Control for Batch Variability : Compare activity across synthesized batches using identical enzyme sources (e.g., human recombinant AChE) and normalize data to reference inhibitors like donepezil .
- Statistical Analysis : Apply ANOVA to assess inter-study variability and identify outliers due to solvent effects (e.g., DMSO interference) .
Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?
- Methodology :
- Environmental Partitioning Studies : Measure log (octanol-water partition coefficient) to predict bioaccumulation potential. Use shake-flask methods with HPLC quantification .
- Biotic Transformation Assays : Incubate with soil microorganisms or liver microsomes to identify metabolites via LC-MS. Compare degradation rates under aerobic vs. anaerobic conditions .
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate LC values with structural analogs (e.g., 2-amino-3-chloro-5-picoline) .
Q. How can discrepancies in solubility and reactivity data be addressed in computational vs. experimental studies?
- Methodology :
- Solubility Profiling : Use the shake-flake method in biorelevant media (e.g., FaSSIF/FeSSIF) and validate with computational models (e.g., COSMO-RS). Adjust predictions using experimental pKa values .
- Reactivity Mapping : Perform DFT calculations to predict electrophilic sites on the pyrimidine ring. Cross-validate with experimental halogen displacement reactions (e.g., substitution with iodine in DMF) .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere use) to minimize variability .
- Advanced Characterization : Combine multiple techniques (e.g., X-ray + NMR) to resolve structural ambiguities in heterocyclic systems .
- Environmental Risk Mitigation : Prioritize compounds with lower log and higher degradability indices for sustainable development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
